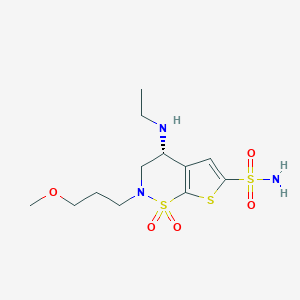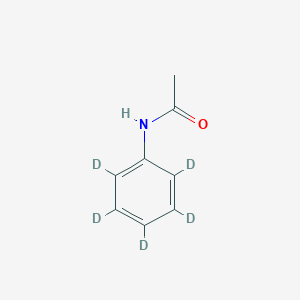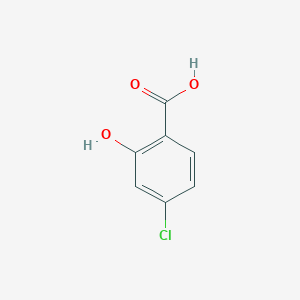![molecular formula C46H78FN2O13P B135437 [1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate CAS No. 148763-98-8](/img/structure/B135437.png)
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate is a complex phospholipid derivative that combines the properties of fatty acids and nucleotides. It is characterized by the presence of palmitic acid, linoleic acid, and fluorouridine moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate involves multiple steps, starting with the preparation of the individual components. The palmitic acid and linoleic acid are esterified with glycerol to form the corresponding phosphatidyl derivatives. Fluorouridine is then introduced through a phosphodiester bond formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The linoleic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Reduction: The fluorouridine component can be reduced under specific conditions, altering its chemical structure and properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphodiester bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the linoleic acid moiety can lead to the formation of epoxides and hydroperoxides, while reduction of the fluorouridine component can yield deoxyfluorouridine derivatives .
科学的研究の応用
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study lipid-nucleotide interactions and the effects of fatty acid composition on phospholipid behavior.
Biology: The compound is utilized in studies of membrane dynamics and the role of phospholipids in cellular processes.
Industry: It is explored for its potential use in the development of novel biomaterials and nanotechnology applications
作用機序
The mechanism of action of [1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate involves its interaction with cellular membranes and enzymes. The palmitic and linoleic acid moieties integrate into lipid bilayers, affecting membrane fluidity and function. The fluorouridine component can be incorporated into RNA, disrupting normal cellular processes and leading to cytotoxic effects. This makes it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
1-Palmitoyl-2-oleoylphosphatidylcholine: Similar in structure but contains oleic acid instead of linoleic acid.
1-Stearoyl-2-linoleoylphosphatidylcholine: Contains stearic acid instead of palmitic acid.
1-Palmitoyl-2-linoleoylphosphatidylcholine: Lacks the fluorouridine component.
Uniqueness
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate is unique due to the presence of the fluorouridine moiety, which imparts distinct biochemical properties. This makes it particularly valuable in medicinal chemistry for its potential anticancer applications .
特性
CAS番号 |
148763-98-8 |
|---|---|
分子式 |
C46H78FN2O13P |
分子量 |
917.1 g/mol |
IUPAC名 |
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C46H78FN2O13P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(51)61-37(34-58-40(50)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-63(56,57)60-36-39-42(52)43(53)45(62-39)49-33-38(47)44(54)48-46(49)55/h11,13,17-18,33,37,39,42-43,45,52-53H,3-10,12,14-16,19-32,34-36H2,1-2H3,(H,56,57)(H,48,54,55)/b13-11+,18-17+ |
InChIキー |
WXJCTJXZGXSRDD-XZBBILGWSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
同義語 |
1,2-PLPF 1-palmitoyl-2-linoleoylphosphatidylfluorouridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
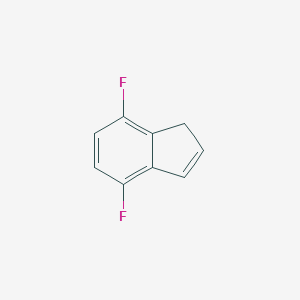
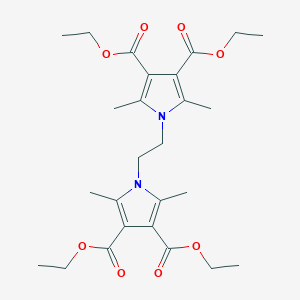
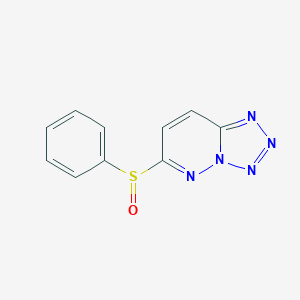
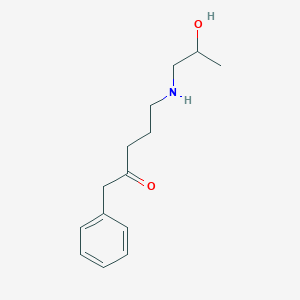
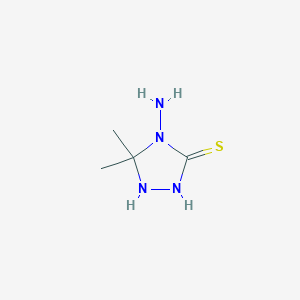
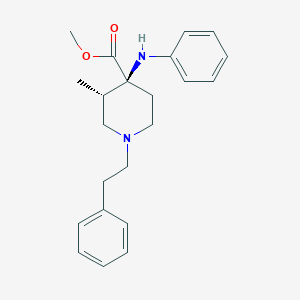
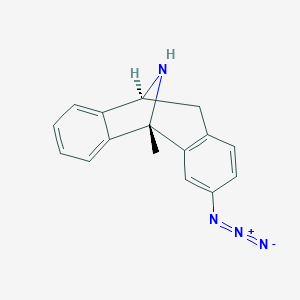
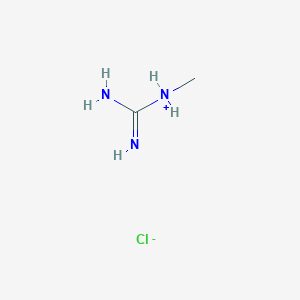
![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)
